Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (predicted, 400 MHz, CDCl₃):
- Aromatic protons : δ 6.5–8.2 ppm (multiplet, 12H, naphthalene H)
- Methoxy groups : δ 3.85 ppm (singlet, 6H, OCH₃)
- Ethylamine backbone :
- δ 2.75 ppm (triplet, 4H, –CH₂–NH–)
- δ 2.90 ppm (triplet, 4H, Ar–CH₂–)
- Amine proton : δ 1.50 ppm (broad, 1H, –NH–)
13C NMR (predicted, 100 MHz, CDCl₃):
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22/h3-12,17-18,27H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUEBDMUQNUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine typically proceeds via sequential alkylation and amination steps. A foundational approach involves reacting 7-methoxynaphthalene with ethylenediamine derivatives under controlled conditions. Key steps include:
a. Nitration and Reduction
7-Methoxynaphthalene undergoes nitration to introduce nitro groups at specific positions, followed by catalytic hydrogenation to yield the corresponding amine. This intermediate is critical for subsequent alkylation .
b. Alkylation with Ethylamine
The amine intermediate reacts with ethylene dihalides (e.g., 1,2-dibromoethane) in the presence of a base such as triethylamine. This step forms the ethylamine backbone while preserving the methoxy substituents .
c. Purification
Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from hydrocarbon solvents like n-heptane .
Reaction Optimization Parameters
Optimizing yield and purity requires careful adjustment of:
Industrial Production Methods
Scalable synthesis employs continuous flow reactors to address exothermicity and improve reproducibility. Key industrial adaptations include:
-
Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps, achieving >95% conversion .
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Solvent Recovery : Distillation systems recycle n-heptane, reducing material costs by 40% .
-
Quality Control : HPLC with C18 columns (2.1 × 50 mm, 1.7 µm) ensures ≥98% purity .
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Alkylation | 65–70 | 95 | Limited to 10 kg |
| Flow Reactor | 85–90 | 98 | >100 kg/batch |
| Microwave-Assisted | 75 | 97 | Experimental |
Flow reactors outperform batch methods in yield and scalability due to superior heat dissipation .
Challenges and Mitigation Strategies
a. Steric Hindrance
Bulky methoxynaphthyl groups impede alkylation. Solutions include:
-
Using bulky bases (e.g., DBU) to deprotonate amines effectively .
-
Incremental reagent addition to maintain low local concentrations .
b. Byproduct Formation
Unwanted dimerization is minimized by:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: It can participate in substitution reactions, where functional groups on the naphthalene rings are replaced with other groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various halogenating agents and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce fully hydrogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites of proteins and nucleic acids .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways in diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine involves its interaction with specific molecular targets. It may bind to proteins, altering their conformation and activity. This binding can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Agomelatine (N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide)
Molecular Formula: C₁₅H₁₇NO₂ Molecular Weight: 243.30 g/mol CAS: 138112-76-2 Key Features:
- Agomelatine is the active pharmaceutical ingredient (API) derived from the acetylation of 2-(7-methoxynaphthalen-1-yl)ethylamine.
- Acts as a melatonin receptor (MT₁/MT₂) agonist and serotonin 5-HT₂C receptor antagonist .
- Unlike the diamine, Agomelatine contains an acetamide group instead of a secondary amine, which is critical for its therapeutic activity .
Synthesis : Agomelatine is synthesized via condensation of 2-(7-methoxynaphthalen-1-yl)ethylamine with acetic anhydride, whereas the diamine impurity forms during incomplete acetylation or side reactions .
[(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine
Molecular Formula : C₂₄H₂₁N
Molecular Weight : 323.43 g/mol
Key Features :
- A Schiff base (imine) formed by condensation of naphthalen-1-ylmethylamine with 1-(naphthalen-2-yl)ethyl ketone.
- Exhibits a planar structure stabilized by C–H···π interactions, as confirmed by X-ray crystallography .
- Used in coordination chemistry as a ligand for metal complexes, contrasting with the diamine’s role as a pharmaceutical impurity .
Applications : This compound’s rigid aromatic structure makes it suitable for designing supramolecular materials, whereas Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine lacks such applications .
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine
Molecular Formula : C₁₈H₁₅N₃
Molecular Weight : 273.33 g/mol
Key Features :
- A benzimidazole derivative synthesized via alkylation of 2-aminobenzimidazole with 1-(bromomethyl)naphthalene .
- Unlike the diamine, this compound contains a heterocyclic benzimidazole core, which is absent in this compound .
Data Table: Structural and Functional Comparison
*CAS provided for the hydrochloride salt.
Biological Activity
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is a chemical compound with significant potential in biological research and medicinal chemistry. Its structure, featuring two 7-methoxynaphthyl groups linked by an ethylamine backbone, suggests various interactions with biological macromolecules, making it a subject of interest for its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of methoxy groups on the naphthalene rings enhances its solubility and reactivity, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 399.50 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Methoxy, Amine |
The biological activity of this compound is primarily attributed to its role as a melatonin receptor agonist , particularly at the MT1 and MT2 receptors. These receptors are crucial in regulating circadian rhythms and mood, suggesting that the compound may have antidepressant effects similar to its parent compound, agomelatine. Additionally, it may interact with serotonin receptors, further contributing to its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits biological activities akin to those of agomelatine. Its potential applications include:
- Antidepressant Effects : As a melatonin receptor agonist, it may help alleviate symptoms of major depressive disorder.
- Neuroprotective Properties : The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects.
Case Studies and Research Findings
- Agomelatine Analog Studies : Investigations into the analogs of agomelatine have shown that compounds with similar structures can exhibit comparable binding affinities to melatonin receptors, indicating that this compound may share these properties.
- Pharmacological Profiling : In vitro studies have demonstrated that this compound can modulate receptor activity, which could lead to alterations in cell signaling pathways involved in mood regulation .
- Toxicity Assessments : Preliminary toxicity evaluations suggest that while the compound exhibits beneficial biological activity, caution is warranted due to potential harmful effects at higher concentrations .
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| Agomelatine | Melatonin Agonist | Dual action on melatonin and serotonin receptors |
| N-[2-(7-Methoxy-naphthalen-1-yl)ethyl]acetamide | Acetamide derivative | Similar receptor activity; includes an acetamide group |
| N,N-Bis(2-(6-methoxynaphthalen-1-yl)ethyl)amine | Structural isomer | Variation in methoxy position alters receptor interaction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine in academic settings?
- Methodological Answer : The compound can be synthesized via the Stevens rearrangement , which facilitates the formation of naphthalene-based amines from appropriately substituted precursors . Another approach involves alkylation reactions , where nucleophilic amines react with electrophilic alkyl halides under basic conditions (S_N2 mechanism) . Key considerations include solvent selection (e.g., DMSO for polar aprotic environments) and temperature control to minimize side reactions. Purity (>98%) should be verified via HPLC or NMR .
Q. Which analytical techniques are optimal for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection for quantitative analysis, calibrated against a certified reference standard .
- Spectroscopy : H and C NMR to confirm substituent positioning and amine proton environments. Mass spectrometry (ESI-MS) for molecular weight validation .
- Purity Assessment : Combustion analysis or elemental chromatography to verify carbon/nitrogen ratios .
Q. How should researchers prepare and store stock solutions of this compound to ensure stability?
- Methodological Answer : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis. Aliquot into amber vials under inert gas (N) to avoid light/oxidation degradation. Store at -20°C for long-term stability, with periodic validation via UV-Vis spectroscopy (λ = 270–300 nm for naphthalene moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) using statistical models (ANOVA) to identify confounding variables .
- Orthogonal Assays : Validate bioactivity via independent methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Batch Consistency : Replicate studies with independently synthesized batches to rule out synthesis-derived impurities .
Q. What strategies are effective for optimizing the compound’s electronic properties in materials science applications?
- Methodological Answer :
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO) to the naphthalene ring to enhance charge transport in organic semiconductors .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict HOMO/LUMO levels and optimize synthetic routes .
- Device Integration : Test in OLED or OFET architectures with controlled annealing to assess crystallinity effects .
Q. What experimental design principles should guide toxicity studies of this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Use a randomized block design with ≥4 replicates to account for biological variability .
- Control Groups : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity).
- Endpoint Selection : Combine acute (MTT assay) and chronic (ROS generation) toxicity markers .
Data Analysis and Validation
Q. How should researchers validate the environmental stability of this compound in ecological risk assessments?
- Methodological Answer :
- Fate Studies : Use C-labeled analogs to track biodegradation pathways in soil/water systems .
- LC-MS/MS Quantification : Monitor degradation products (LOQ = 1–20 ng/mL) with isotopic internal standards (e.g., C-labeled analogs) .
Comparative Table: Key Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
